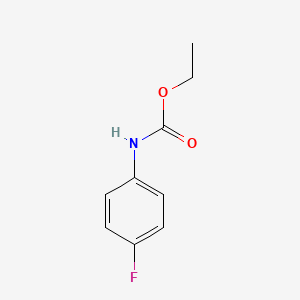![molecular formula C21H18F3N3O3S B11478458 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11478458.png)
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiophene derivatives, and pyrazolo[1,5-a]pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl and thiophene derivatives with pyrazolo[1,5-a]pyrimidine precursors under acidic or basic conditions.
Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Trifluoromethylation: Incorporating trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
“3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or nitro groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazolo[1,5-a]pyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar biological activities.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. The specific biological targets and efficacy of this compound would require further research.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, pyrazolo[1,5-a]pyrimidines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-(methyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” lies in its specific combination of functional groups and substituents. The presence of methoxy, thiophene, and trifluoromethyl groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C21H18F3N3O3S |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18F3N3O3S/c1-28-11-14-19(12-6-7-15(29-2)16(9-12)30-3)20-25-13(17-5-4-8-31-17)10-18(21(22,23)24)27(20)26-14/h4-10H,11H2,1-3H3 |
InChI 键 |
OTLDEJBLHYVKNT-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC(=C(C=C3)OC)OC)C4=CC=CS4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline](/img/structure/B11478384.png)
![4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)
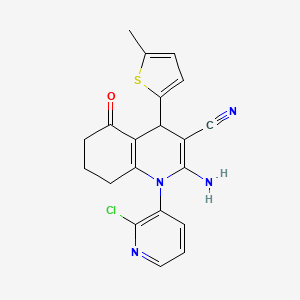
![ethyl 5-[(4,7-dimethoxy-6-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11478397.png)
![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11478408.png)
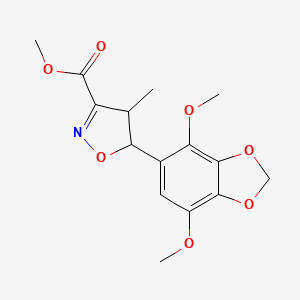
![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11478412.png)
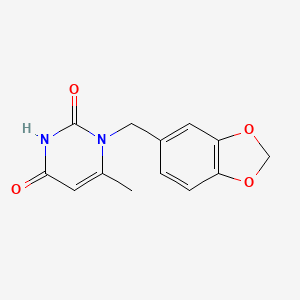
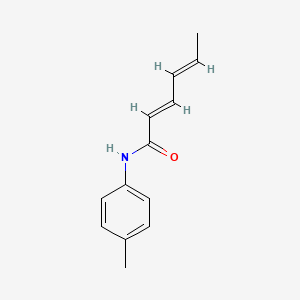
![methyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478448.png)
![2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11478463.png)
